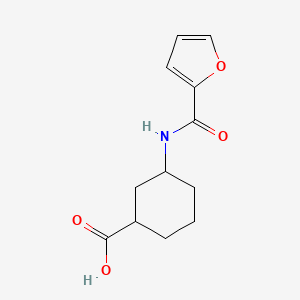![molecular formula C13H17FN2O4S B7569183 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzoic acids, which are widely used in the synthesis of pharmaceuticals and agrochemicals. FMPB is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which makes it a promising lead compound for the development of drugs targeting cancer and inflammatory diseases.
作用机制
The mechanism of action of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid involves its ability to bind to the SH2 domain of STAT3 and prevent its interaction with JAK2, which is required for the activation of STAT3. This results in the inhibition of downstream signaling events that promote cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid induces apoptosis, inhibits cell migration and invasion, and reduces the expression of genes involved in angiogenesis and metastasis. In animal models of inflammation, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid reduces the severity of inflammation and tissue damage by suppressing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid is its high potency and selectivity for the STAT3 signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer and inflammation. However, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These factors need to be taken into consideration when designing experiments using 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid.
未来方向
There are several future directions for research on 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid. One area of interest is the development of more potent and selective analogs of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid that can be used as lead compounds for drug development. Another area of research is the investigation of the role of STAT3 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the use of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid in combination with other drugs or therapies could enhance its therapeutic potential and reduce its toxicity. Overall, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid represents a promising avenue for the development of novel drugs for the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid involves a multistep process that starts with the reaction of 4-nitrobenzyl chloride with piperazine to form 4-nitrobenzylpiperazine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 3-fluoro-4-formylbenzoic acid in the presence of a base to form 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid.
科学研究应用
3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has been extensively studied for its potential applications in the treatment of cancer and inflammatory diseases. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the STAT3 signaling pathway, which is known to play a critical role in tumor progression and metastasis. 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
属性
IUPAC Name |
3-fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-21(19,20)16-6-4-15(5-7-16)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJJMWMKQDABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)

![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)

![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)


![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)

![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)